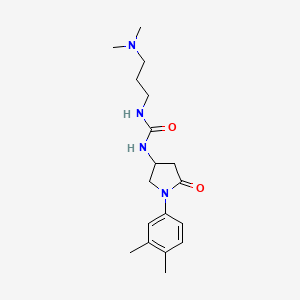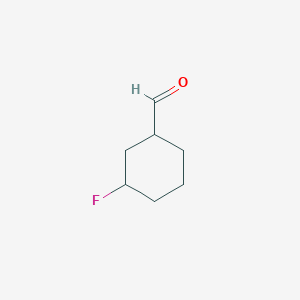
2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H26ClN3O4 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
- Antagonist Interaction with CB1 Cannabinoid Receptor : Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist, focusing on its binding with the CB1 cannabinoid receptor. This research is significant for understanding receptor-ligand interactions and could have implications for drug design targeting similar receptors (Shim et al., 2002).
Chemical Synthesis and Structural Analysis
Synthesis of Piperidine Derivatives : Rogiers et al. (2001) discussed the stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidine derivatives, highlighting their potential as substance P antagonists. This research emphasizes the chemical synthesis and structural versatility of compounds structurally related to the query chemical (Rogiers et al., 2001).
Crystal Structure and Antimicrobial Activity : The work by Okasha et al. (2022) on a compound with a similar structure demonstrates its potential antimicrobial applications. The study includes crystal structure analysis and docking studies, providing insights into the molecular framework and functionality (Okasha et al., 2022).
Biological Activity Studies
- Evaluation of Anticonvulsant and Antimicrobial Activities : Aytemir et al. (2004) synthesized a series of pyran-4-one derivatives and evaluated their anticonvulsant and antimicrobial activities. Such studies are critical in assessing the therapeutic potential of new chemical entities (Aytemir et al., 2004).
Receptor Binding and Pharmacological Characterization
- G Protein-Biased Dopaminergics Study : A study by Möller et al. (2017) on compounds with a similar structural motif to the query chemical, explored their interaction with dopamine receptors. This research is significant for understanding the pharmacological profile and potential therapeutic applications of such compounds (Möller et al., 2017).
Other Relevant Studies
- Synthesis and Anticonvulsant Activity of Kojic Acid Derivatives : Aytemir et al. (2010) conducted a study on the synthesis and anticonvulsant activity of new kojic acid derivatives, providing insights into the therapeutic potential of structurally similar compounds (Aytemir et al., 2010).
Propiedades
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c23-17-4-3-5-18(12-17)25-10-8-24(9-11-25)14-19-13-20(27)21(15-29-19)30-16-22(28)26-6-1-2-7-26/h3-5,12-13,15H,1-2,6-11,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYGOMJXLZVGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)
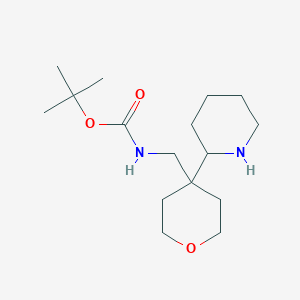
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)
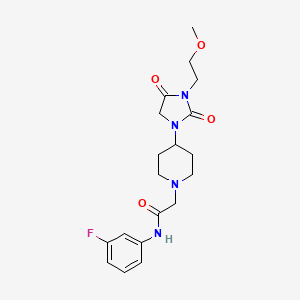



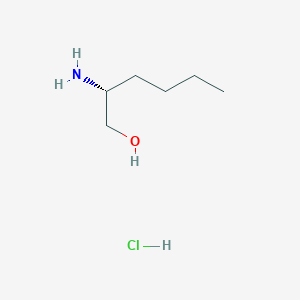
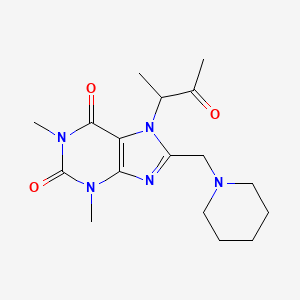
![Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2531086.png)
![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)
